molecular formula C5H5N3 B172664 1H-pyrazol-1-ylacetonitrile CAS No. 113336-22-4

1H-pyrazol-1-ylacetonitrile

Cat. No.: B172664
CAS No.: 113336-22-4
M. Wt: 107.11 g/mol
InChI Key: KQULXIRGBBDZKY-UHFFFAOYSA-N
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Description

1H-Pyrazol-1-ylacetonitrile is a heterocyclic compound that has garnered significant interest due to its potential biological activity and diverse applications in various fields. This compound is a pyrazole derivative that contains a nitrile group and has a molecular formula of C5H5N3. It is known for its unique structure, which includes a five-membered ring with two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1H-pyrazol-1-ylacetonitrile typically involves the condensation of 1,3-diketone compounds with hydrazine monohydrate in ethanol . The 1,3-diketone compounds are prepared from aryl methyl ketones via Claisen condensation with aromatic esters. The crude products are then recrystallized from dilute ethanol solution to yield the desired pyrazole derivatives in yields ranging from 59% to 80% .

Chemical Reactions Analysis

1H-Pyrazol-1-ylacetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

1H-Pyrazol-1-ylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.

    Medicine: It is being explored for its potential therapeutic applications due to its biological activity.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1H-pyrazol-1-ylacetonitrile involves its interaction with various molecular targets and pathways. For instance, its biological activity may be attributed to its ability to inhibit specific enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact mechanism can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

1H-Pyrazol-1-ylacetonitrile can be compared with other pyrazole derivatives, such as:

  • 1H-Pyrazole-3-carboxylic acid
  • 1H-Pyrazole-4-carboxylic acid
  • 1H-Pyrazole-5-carboxylic acid

These compounds share a similar pyrazole ring structure but differ in the functional groups attached to the ring. The presence of the nitrile group in this compound makes it unique and influences its reactivity and applications .

Properties

IUPAC Name

2-pyrazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c6-2-5-8-4-1-3-7-8/h1,3-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULXIRGBBDZKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426910
Record name 1H-pyrazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113336-22-4
Record name 1H-pyrazol-1-ylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)acetonitrile
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